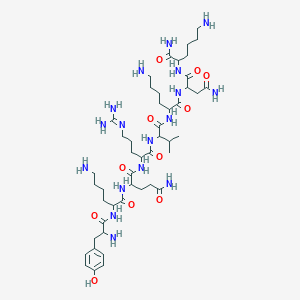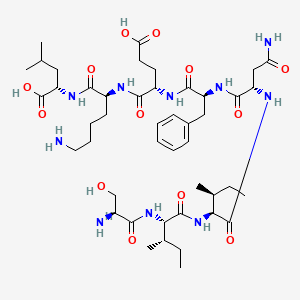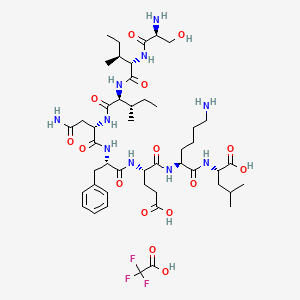
IRRP1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IRP1 (90 KDa) and IRP2 (105 KDa) are two known RNA-binding proteins. Their inducible interactions with Iron Responsive Element (IRE) function to control the translation of ferritin and Fpn mRNA and the stability of TfR mRNA .
Synthesis Analysis
The peptide IRRP1 is derived from a consensus IFN-alpha sequence and corresponds to a putative receptor recognition domain of IFN-alpha . The binding capacity of cells for IFN-alphas was increased in the presence of IRRP1 . An RNA-CLIP study identified IRP-1 interactions occurring within a primary cell line expressing physiologically relevant amounts of mRNA and protein .Molecular Structure Analysis
The detailed molecular structures of the identified IRE chemical inhibitors as well as their potential relevance to therapies against human neuron degenerative diseases are illustrated and summarized .Chemical Reactions Analysis
The interactions of the iron regulatory proteins IRP-1 and IRP-2 with mRNAs containing an iron-responsive element (IRE) are an integral component of mammalian iron homeostasis . Transcriptome analysis of IRP-1 or IRP-2 co-immunoprecipitations identified 101 mRNAs that interact exclusively with IRP-1, 113 mRNAs that interact exclusively with IRP-2 and 35 mRNAs that interact with both IRPs .Physical And Chemical Properties Analysis
IRP1 is a bifunctional protein, having activity as the aforementioned IRE-RNA binding protein in its apo-form, and as cytosolic aconitase upon assembly of a [4Fe-4S] cluster .Aplicaciones Científicas De Investigación
Appraising Progress in IR Research
The methodology of Scientific Research Programs (MSRP), as defined by Imre Lakatos, has been widely referenced but often misapplied in IR research. A comprehensive examination of Lakatos's metric for appraising theoretical development in IR research sheds light on the proper application of his methodology, emphasizing the need for IR theorists to engage in comparative analyses of rationalist metrics to enhance theory development (Elman & Elman, 2002).
Inclusive Research Education Communities (iREC)
The Science Education Alliance–Phage Hunters Advancing Genomics and Evolutionary Science (SEA-PHAGES) program represents an inclusive Research Education Community (iREC). This community emphasizes the engagement of undergraduate students in authentic scientific research, which has been linked to increased accessibility to research experiences, persistence in STEM fields, and scientific productivity for both students and faculty. The SEA-PHAGES program serves as a model for fostering broad student engagement in science (Hanauer et al., 2017).
Non-Destructive Testing with Active Thermography
Active infrared thermography has emerged as a valuable non-destructive testing technique for identifying damage in carbon fiber-reinforced plastics (CFRPs). Research in this area focuses on enhancing the efficiency of thermographic data processing to reveal defects such as cracks and internal delaminations in CFRP specimens. This study exemplifies the application of advanced mathematical methods to process thermographic data, contributing to the field of materials science and engineering (Chrysafi et al., 2017).
Damage Assessment in Composite Structures
Infrared Thermography (IrT) has been utilized in the service and maintenance of composite aero-structures, notably Carbon Fibre Reinforced Polymers (CFRPs). This research has demonstrated IrT's capability for qualitative and quantitative assessment of the structural integrity of composite materials, underlining its potential for on-line and off-line damage evaluation and monitoring in aerospace technology (Grammatikos et al., 2015).
Direcciones Futuras
Propiedades
Número CAS |
153840-64-3 |
|---|---|
Nombre del producto |
IRRP1 |
Fórmula molecular |
C₃₅H₅₉N₁₃O₁₂S |
Peso molecular |
885.99 |
Secuencia |
One Letter Code: CLKDRHD |
Sinónimos |
IRRP1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











